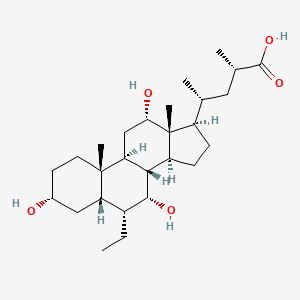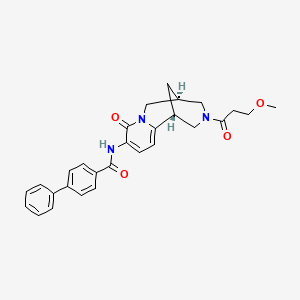
Jarin-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Jarin-1 is a jasmonic acid-amido synthetase (JAR1) inhibitor . It specifically inhibits bioactive JA (jasmonoyl-isoleucine, JA-Ile) biosynthesis in Arabidopsis and other plants . It has been identified as the first small-molecule inhibitor of jasmonate responses .
Molecular Structure Analysis
The chemical formula of Jarin-1 is C28H29N3O4 . Its exact mass is 471.22 and its molecular weight is 471.550 . The elemental analysis shows that it contains Carbon (71.32%), Hydrogen (6.20%), Nitrogen (8.91%), and Oxygen (13.57%) .
Aplicaciones Científicas De Investigación
Inhibition of JA-Ile Biosynthesis in Arabidopsis Thaliana
Jarin-1 is known to inhibit the JA-conjugating enzyme JAR1 in Arabidopsis thaliana . This enzyme is involved in the biosynthesis of JA-Ile, a biologically active derivative of jasmonic acid (JA). JA and JA-Ile are lipid-derived plant signaling molecules that govern plant responses to stresses such as wounding and insect herbivory .
Regulation of Plant Defense Mechanisms
The application of Jasmonates (JAs), such as MeJA, a JA methylester, results in increased defense levels, often accompanied by diminished growth . Jarin-1, by inhibiting JA-Ile biosynthesis, can potentially modulate these defense mechanisms.
Impact on Plant Growth Processes
Jasmonates (JAs) are involved in regulating plant growth processes, such as primary root growth, reproductive development, and leaf senescence . By inhibiting the biosynthesis of JA-Ile, Jarin-1 may have an impact on these growth processes.
Species-Specific Effects
The effect of Jarin-1 has been found to be highly species-specific. For instance, application of Jarin-1 alleviated the inhibition of root growth after MeJA application in Medicago truncatula seedlings, proving that Jarin-1 is biologically active in M. truncatula. However, Jarin-1 did not show a similar effect in Solanum lycopersicum and Brassica nigra seedlings treated with MeJA .
Potential Tool for Studying JAR1 or JA-Ile Function
Researchers intending to use Jarin-1 for studying the function of JAR1 or JA-Ile in their model plants must test its functionality before use . This suggests that Jarin-1 could be a valuable tool for such studies.
Uncoupling Growth-Defense Trade-Offs
The activation of inducible plant defenses often results in reduced growth and development. This is commonly referred to as the growth-defense trade-off . By inhibiting JA-Ile biosynthesis, Jarin-1 may help in uncoupling this mechanism, although this area is still less explored.
Mecanismo De Acción
Target of Action
Jarin-1 is a specific inhibitor of the enzyme jasmonic acid-amido synthetase (JAR1) . JAR1 is involved in the biosynthesis of the biologically active derivative of jasmonic acid (JA), known as JA-Ile . This enzyme plays a crucial role in plant responses to stresses, such as wounding and insect herbivory .
Mode of Action
Jarin-1 works by impairing the activity of JA-Ile synthetase, thereby preventing the synthesis of the active hormone, JA-Ile .
Biochemical Pathways
The primary biochemical pathway affected by Jarin-1 is the jasmonic acid (JA) signaling pathway . This pathway is responsible for regulating plant responses to various stresses. When a plant is wounded or under attack by insects, the JA levels increase rapidly, leading to an increase in JA-Ile levels and the expression of JAR1 . The inhibition of JAR1 by Jarin-1 prevents the synthesis of JA-Ile, thereby affecting the plant’s ability to respond to stress .
Result of Action
The inhibition of JAR1 by Jarin-1 leads to a decrease in the levels of the active hormone, JA-Ile . This results in diminished defense levels in the plant, often accompanied by reduced growth . The effect of jarin-1 is highly species-specific .
Action Environment
The action of Jarin-1 can be influenced by various environmental factors. It is known that the effect of Jarin-1 is highly species-specific, suggesting that the plant species itself can be considered an environmental factor influencing the action of Jarin-1 .
Propiedades
IUPAC Name |
N-[(1R,9S)-11-(3-methoxypropanoyl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-5-yl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O4/c1-35-14-13-26(32)30-16-19-15-23(18-30)25-12-11-24(28(34)31(25)17-19)29-27(33)22-9-7-21(8-10-22)20-5-3-2-4-6-20/h2-12,19,23H,13-18H2,1H3,(H,29,33)/t19-,23+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVUVKIGGHXSJX-WMZHIEFXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)N1CC2CC(C1)C3=CC=C(C(=O)N3C2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCC(=O)N1C[C@@H]2C[C@H](C1)C3=CC=C(C(=O)N3C2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Jarin-1 | |
Q & A
Q1: What is the mechanism of action of Jarin-1 and how does it affect plant physiology?
A1: Jarin-1 specifically inhibits the activity of the enzyme JASMONATE RESISTANT 1 (JAR1) in Arabidopsis thaliana [, ]. JAR1 is a key enzyme responsible for conjugating isoleucine to jasmonic acid (JA), forming the bioactive jasmonate, jasmonoyl-isoleucine (JA-Ile) []. By inhibiting JAR1, Jarin-1 disrupts the biosynthesis of JA-Ile, which plays a crucial role in regulating plant responses to stress, such as wounding and herbivory [, ]. Consequently, Jarin-1 can impact various physiological processes governed by JA-Ile signaling, including defense responses, growth, and development [, ].
Q2: Is the inhibitory effect of Jarin-1 consistent across different plant species?
A2: Research suggests that the effect of Jarin-1 is species-specific. While it effectively inhibits JA-Ile biosynthesis and alleviates MeJA-induced root growth inhibition in Medicago truncatula, it does not demonstrate similar effects in Solanum lycopersicum or Brassica nigra []. In S. lycopersicum, Jarin-1 application did not significantly affect JA-Ile levels, even in wounded leaf tissues []. These findings highlight the importance of evaluating Jarin-1's functionality in a specific plant species before incorporating it into research studies.
Q3: How does Jarin-1 affect the accumulation of anthocyanins and proanthocyanidins in strawberry fruits?
A3: Applying Jarin-1 to methyl jasmonate (MeJA)-treated strawberry fruits (MeJA + Jarin-1 treatment) led to an intriguing observation: an increase in proanthocyanidin (PA) content compared to fruits treated with MeJA alone []. This coincided with the upregulation of genes involved in PA biosynthesis (like FaANR) and related transcription factors (such as FabHLH33 and FaMYB9/11) []. This suggests a potential role of Jarin-1 in influencing the balance between anthocyanin and PA accumulation in strawberry fruits, possibly through its interaction with the jasmonate pathway and related transcription factors.
Q4: What are the implications of discovering JA-responsive elements in the promoter regions of MYB genes in strawberry?
A4: The identification of JA-responsive elements in the promoter regions of FaMYB1/9/10/11 genes in strawberry suggests that these genes, known to be involved in the regulation of anthocyanin and PA biosynthesis, are potentially direct targets of the JA signaling pathway []. This finding opens up avenues for further research into understanding the intricate crosstalk between jasmonate signaling and the regulatory mechanisms governing anthocyanin and PA biosynthesis in strawberry and potentially other fruits.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


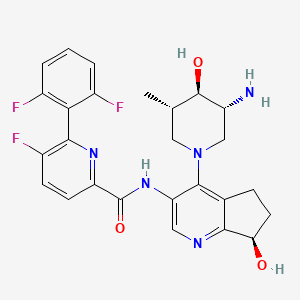
![(11S)-7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one](/img/structure/B608088.png)

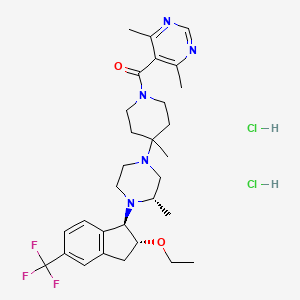
![4-([1,1'-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine](/img/structure/B608093.png)
![7-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine](/img/structure/B608094.png)
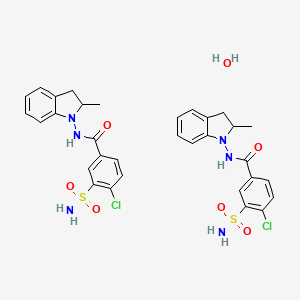


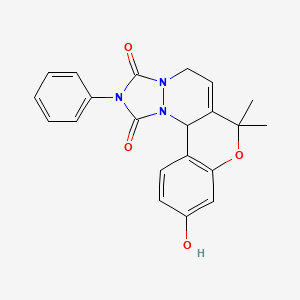
![2'-(2-fluorophenyl)-1-methyl-6',8',9',11'-tetrahydrospiro[azetidine-3,10'-pyrido[3',4':4,5]pyrrolo[2,3-f]isoquinolin]-7'(5'H)-one](/img/structure/B608105.png)
